molecular formula C18H15ClFN3O2S2 B3141324 N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine CAS No. 478247-38-0

N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine

Cat. No.: B3141324
CAS No.: 478247-38-0
M. Wt: 423.9 g/mol
InChI Key: DBXIKIHXQRCFFS-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with chlorophenyl and fluorophenyl groups, making it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine typically involves multi-step organic reactions. One common route starts with the preparation of 4-chlorobenzenesulfonyl chloride and 4-fluorobenzenethiol. These intermediates are then reacted with a pyrimidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups like nitro or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nitrating agents, alkyl halides; reactions often require acidic or basic catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and sulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine
  • N-{5-[(4-bromophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine

Uniqueness

N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine stands out due to the presence of both chlorophenyl and fluorophenyl groups, which confer unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-4-(4-fluorophenyl)sulfanyl-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2S2/c1-23(2)18-21-11-16(27(24,25)15-9-3-12(19)4-10-15)17(22-18)26-14-7-5-13(20)6-8-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXIKIHXQRCFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)SC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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